Descyclopropyl Abacavir

Description

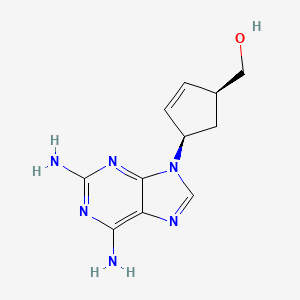

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJUXHDSLJYKED-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922641 | |

| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118237-88-0, 124752-25-6 | |

| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminocarbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124752-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCYCLOPROPYL ABACAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms and Structure Activity Relationship Sar Investigations

Examination of the Role of the Cyclopropyl (B3062369) Moiety in Abacavir’s Molecular Interactions

The cyclopropyl group of abacavir (B1662851) plays a crucial role in its interaction with the HLA-B57:01 molecule, a key factor in abacavir-induced hypersensitivity reactions. nih.govpnas.org This small, rigid ring structure fits into the F pocket of the peptide-binding groove of HLA-B57:01. pnas.org This binding alters the shape and chemical environment of the groove, which in turn changes the repertoire of self-peptides that can be presented to T-cells. nih.govpnas.org This alteration of self-peptide presentation is a critical step in triggering the CD8+ T-cell response that leads to hypersensitivity. nih.govpnas.org The interaction is highly specific, as evidenced by the fact that even minor changes to the cyclopropyl moiety can significantly impact T-cell activation. nih.gov The enantiomeric form of the cyclopropyl and cyclopentyl regions of abacavir is also crucial for this antigen-specific CD8+ T-cell response. nih.gov

Descyclopropyl Abacavir, lacking this key functional group, is a significant transformation product of Abacavir. researchgate.net Its formation often occurs through photocatalytic degradation processes. researchgate.netmdpi.com The absence of the cyclopropyl group fundamentally alters the molecule's interaction with HLA-B*57:01, providing a valuable tool for studying the structural requirements for T-cell activation. nih.gov

Influence of Descyclopropyl Structural Modifications on Enzymatic Activity (e.g., HIV Reverse Transcriptase)

Abacavir's primary mechanism of antiviral action is the inhibition of HIV-1 reverse transcriptase (RT). drugbank.com Cellular enzymes convert abacavir into its active metabolite, carbovir (B1146969) triphosphate (CBV-TP), which is an analog of deoxyguanosine-5'-triphosphate (dGTP). drugbank.compharmaffiliates.comresearchgate.net CBV-TP competes with the natural substrate dGTP and, upon incorporation into viral DNA, terminates the growing DNA chain because it lacks a 3'-OH group. drugbank.com

The removal of the cyclopropyl group to form this compound is expected to impact its antiviral efficacy. While this compound is recognized as a nucleoside reverse transcriptase inhibitor (NRTI), preliminary studies suggest it may have reduced antiviral activity compared to its parent compound, Abacavir. smolecule.com The cyclopropylamine (B47189) substituent at the 6-position of the purine (B94841) ring in Abacavir is a key feature, and its removal to form this compound results in a 2,6-diaminopurine (B158960) derivative. pharmaffiliates.com The antiviral potency of abacavir and its analogs is sensitive to modifications. For instance, the M184V mutation in HIV reverse transcriptase can reduce susceptibility to abacavir. nih.gov The development of resistance to abacavir is a complex process involving multiple mutations in the viral pol gene. researchgate.netnih.gov

| Compound | Target Enzyme | Mechanism of Action | Key Structural Feature for Activity |

| Abacavir | HIV-1 Reverse Transcriptase | Competitive inhibition and chain termination | Cyclopropyl group and carbocyclic ring |

| This compound | HIV-1 Reverse Transcriptase | Likely similar to Abacavir, but with potentially reduced efficacy | Lacks the cyclopropyl group |

| Carbovir | HIV-1 Reverse Transcriptase | Similar to Abacavir | Carbocyclic nucleoside analog |

Molecular Docking and Computational Modeling Studies of Abacavir Analogues

Molecular docking and computational modeling have proven to be invaluable tools for understanding the structure-activity relationships of abacavir and its analogues. nanobioletters.comtandfonline.com In silico docking studies have been employed to predict the binding poses of abacavir analogues within the peptide-binding groove of HLA-B*57:01. nih.gov These studies have shown a correlation between the predicted binding orientation and the ability of an analogue to induce a T-cell response. nih.govtandfonline.com Analogues that successfully dock in a manner similar to abacavir are more likely to activate T-cells, while those that clash with the binding pocket are less likely to do so. tandfonline.com

These computational approaches are not limited to studying hypersensitivity. They are also used to explore the potential of abacavir analogues as inhibitors of other viral enzymes, such as the DENV-2 NS5 methyltransferase. nanobioletters.comresearchgate.netnanobioletters.com By screening databases of abacavir analogues and performing molecular docking, researchers can identify lead compounds for further investigation. nanobioletters.comresearchgate.netnanobioletters.com These in-silico methods provide a clear explanation of how these molecules interact within the active sites of target proteins. nanobioletters.comnanobioletters.com

Mechanistic Insights into T-cell Activation Modulations by Abacavir Analogues in In Vitro Systems

In vitro studies have been instrumental in dissecting the mechanisms of T-cell activation by abacavir and its analogues. nih.govfrontiersin.orgacs.org Abacavir is known to stimulate the expansion of CD8+ T-cells in individuals carrying the HLA-B57:01 allele. nih.govacs.org This activation is dependent on the presentation of altered self-peptides by HLA-B57:01 on antigen-presenting cells. nih.govpnas.org

Studies using a panel of synthesized abacavir analogues have demonstrated that modifications to the chemical structure, particularly the cyclopropyl moiety, can variably affect the ability to activate T-cells. nih.govebi.ac.uk Some analogues retain their pharmacological activity but have a diminished capacity to stimulate T-cell responses. nih.gov This highlights the potential to separate the desired antiviral effect from the off-target immune activation. researchgate.net The activation of T-cell clones has been shown to be enantiomer-specific, further emphasizing the precise structural requirements for this interaction. nih.govresearchgate.net The measurement of cytokine release, such as IFN-γ, is a common method to quantify the level of T-cell activation in these in vitro systems. nih.govebi.ac.uk

Comparative Analysis of this compound with Abacavir and Other Nucleoside Analogues

This compound represents a key structural modification of Abacavir, primarily differing by the absence of the cyclopropyl group. pharmaffiliates.com This change is significant as the cyclopropyl moiety is integral to the unique immunogenic profile of Abacavir related to HLA-B*57:01. nih.gov While both are classified as nucleoside reverse transcriptase inhibitors, the antiviral activity of this compound is suggested to be lower than that of Abacavir. smolecule.com

Preclinical Metabolism and Pharmacokinetic Research Excluding Human Data

In Vitro Metabolic Fate of Abacavir (B1662851) Leading to Transformation Products

The in vitro metabolism of abacavir has been a focal point of research, aiming to elucidate the chemical modifications it undergoes within biological systems. These studies are instrumental in identifying transformation products, some of which may possess their own biological activity or, conversely, be inactive.

Preclinical studies utilizing various in vitro systems, including cellular models, tissue preparations, and animal models, have been pivotal in identifying the primary metabolites of abacavir. Research conducted in mice and monkeys has demonstrated that abacavir undergoes significant hepatic biotransformation. scielo.brresearchgate.netscielo.br The two major metabolites consistently identified are a 5'-carboxylate derivative and a 5'-glucuronide conjugate. scielo.brresearchgate.netscielo.br

In vitro experiments using human T-lymphoblastoid CD4+ CEM cells have shown that abacavir is rapidly phosphorylated to its active form, the triphosphate of the carbocyclic guanosine (B1672433) analogue. nih.gov Additionally, in vitro studies with human liver microsomes have suggested the involvement of cytochrome P450 (CYP) enzymes in abacavir's metabolism. scielo.brresearchgate.netscielo.br Further investigations using β-NAD-supplemented human liver cytosol revealed that incubations with [14C]-abacavir can lead to covalent binding to proteins, a process thought to be mediated by an electrophilic β,γ-unsaturated aldehyde intermediate. researchgate.net

A significant transformation product that has been the subject of specific investigation is Descyclopropyl Abacavir. This compound is notably formed during the photocatalytic transformation of abacavir through various advanced oxidation processes (AOPs). researchgate.netmdpi.com

Table 1: Key Abacavir Metabolites Identified in Preclinical Systems

| Metabolite Name | System of Identification | Reference |

| 5'-Carboxylate Abacavir | Mice, Monkeys, Human Liver Microsomes | scielo.brresearchgate.netscielo.br |

| 5'-Glucuronide Abacavir | Mice, Monkeys, Human Liver Microsomes | scielo.brresearchgate.netscielo.br |

| Carbovir (B1146969) Triphosphate | Human T-lymphoblastoid CD4+ CEM cells | nih.gov |

| This compound | Advanced Oxidation Processes (AOPs) | researchgate.netmdpi.com |

The formation of abacavir's primary metabolites is governed by specific enzymatic pathways. The 5'-carboxylate metabolite is formed through the action of cytosolic alcohol dehydrogenase (ADH). scielo.brresearchgate.netscielo.brnih.govpharmgkb.orgnih.gov This oxidation process involves an aldehyde intermediate. researchgate.net Specifically, in vitro studies have identified the αα and γ1γ1 isoforms of ADH as responsible for the metabolism of abacavir to its acid metabolite. researchgate.net

The 5'-glucuronide metabolite is a product of glucuronidation, a Phase II metabolic reaction catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. scielo.brresearchgate.netscielo.brnih.govpharmgkb.orgnih.gov While ADH and UGT are the primary enzymes in hepatic metabolism, some in vitro evidence also points to a minor role for CYP450 enzymes. scielo.brresearchgate.netscielo.br However, other in vitro studies suggest that abacavir is not significantly metabolized by CYP450 enzymes and does not inhibit major isoforms like CYP3A4, CYP2D6, or CYP2C9 at clinically relevant concentrations. nih.goveuropa.eu

Table 2: Enzymatic Pathways in Abacavir Metabolism

| Enzyme Family | Specific Isoforms (if identified) | Metabolite Formed | Reference |

| Alcohol Dehydrogenase (ADH) | αα, γ1γ1 | 5'-Carboxylate Abacavir | scielo.brresearchgate.netscielo.brnih.govresearchgate.netpharmgkb.orgnih.gov |

| Uridine Diphosphate Glucuronosyltransferase (UGT) | Not specified | 5'-Glucuronide Abacavir | scielo.brresearchgate.netscielo.brnih.govpharmgkb.orgnih.gov |

| Cytochrome P450 (CYP) | Minor role suggested | Not specified | scielo.brresearchgate.netscielo.br |

Identification of Metabolites in Preclinical Systems (e.g., cellular, tissue, animal models)

Transport and Distribution Studies in Preclinical Models (e.g., P-glycoprotein inhibition and brain penetration research)

The ability of a drug to reach its target site of action is heavily influenced by transport proteins. P-glycoprotein (P-gp), an efflux transporter, plays a critical role in limiting the penetration of various substances into sanctuary sites like the brain. nih.govjci.org Preclinical research has established that abacavir is a substrate of P-gp. ucsd.edunih.gov This active efflux can limit its concentration within the central nervous system (CNS). ucsd.edu

Studies using isolated rat brain capillaries, a model for the blood-brain barrier (BBB), have been employed to investigate strategies to overcome P-gp-mediated efflux. nih.gov One innovative approach involves the use of abacavir dimers, which have been shown to inhibit P-gp transport in this BBB model. nih.gov The tether length between the abacavir molecules in these dimers can modulate their inhibitory potency. unife.it In mouse models, exposure to morphine, which can increase P-gp expression and function, led to significantly lower abacavir concentrations in the striatum. ucsd.edu This highlights the impact of co-administered substances on abacavir's brain penetration. ucsd.edu

Evolution Profile of this compound as a Transformation Product in Various Research Environments

This compound has been identified as a primary transformation product of abacavir, particularly in environmental degradation studies employing AOPs. researchgate.netmdpi.com Research exploring the photocatalytic transformation of abacavir using methods such as UV/TiO2, UV/MOF/H2O2, and UV/Fe2+/H2O2 has shown that these processes effectively eliminate the parent compound, with the concurrent formation of this compound. researchgate.netmdpi.com

The evolution profile of this compound has been monitored in these systems. For instance, in UV/TiO2 photocatalysis, this compound (also referred to as TP-247) reaches its maximum concentration as the parent abacavir is almost completely transformed. mdpi.com The formation of this transformation product is rapid and abundant. mdpi.com Further studies have assessed the removal of abacavir and the evolution of its transformation products in different environmental matrices, such as wastewater effluent and leachate, revealing that the composition of the matrix can influence the dominant transformation pathways. researchgate.netmdpi.com In simulated open-water unit process wetlands, phototransformation was the main removal mechanism for abacavir, with the high reactivity of the cyclopropylamine (B47189) moiety contributing to its rapid transformation. acs.org

Preclinical Antiviral Activity and Efficacy Assessments in Vitro/cellular Models

Evaluation of Antiviral Potency in Cell Culture Systems (e.g., against HIV-1)

Descyclopropyl Abacavir (B1662851), also identified as Abacavir EP Impurity C and Abacavir Related Compound A, is recognized as a transformation product of the antiretroviral drug Abacavir. nih.govsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.net Preclinical assessments have identified it as a nucleoside reverse transcriptase inhibitor (NRTI) that demonstrates activity against the Human Immunodeficiency Virus Type 1 (HIV-1). The principal target for this compound is the HIV-1 reverse transcriptase enzyme.

The mechanism of action for Descyclopropyl Abacavir involves its intracellular conversion by cellular enzymes into the active metabolite, carbovir (B1146969) triphosphate. This active form is an analogue of deoxyguanosine-5'-triphosphate (dGTP). Carbovir triphosphate functions by competitively inhibiting the HIV-1 reverse transcriptase and by being incorporated into the viral DNA, which leads to the termination of the DNA chain elongation process.

A study focusing on the environmental transformation of Abacavir identified this compound (TP-247) as the most abundant transformation product. nih.gov While this study monitored its formation and degradation, it did not provide data on its antiviral efficacy. nih.gov

Table 1: Antiviral Activity Data for this compound

| Compound | Virus Target | Cell System | Potency (EC50/IC50) | Citation |

| This compound | HIV-1 | Data not available | Data not available |

Note: Extensive searches of scientific literature did not yield specific quantitative data for the antiviral potency of this compound.

In Vitro Synergistic and Antagonistic Interactions with Other Antiviral Agents

There is a lack of specific data in the available scientific literature concerning the in vitro synergistic or antagonistic interactions of this compound with other antiviral agents.

Studies extensively cover the interaction profile of its parent compound, Abacavir. For example, Abacavir has demonstrated synergistic activity in cell culture when combined with the NRTI zidovudine (B1683550), the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, and the protease inhibitor (PI) amprenavir. drugbank.com Additive activity has been observed when Abacavir is combined with other NRTIs such as didanosine, emtricitabine, lamivudine (B182088), stavudine, and tenofovir. drugbank.com Furthermore, no antagonistic effects were noted for Abacavir when combined with these agents. mdpi.com One study did find that mycophenolic acid exhibited synergistic anti-HIV activity with Abacavir.

However, these findings are specific to Abacavir, and it cannot be assumed that this compound would exhibit the same interaction profile. Without dedicated in vitro studies on this compound in combination with other antiretrovirals, its potential for synergistic or antagonistic effects remains uncharacterized.

Table 2: In Vitro Interaction Data for this compound

| Combination Agent | Interaction Type | Cell System | Citation |

| Data not available | Data not available | Data not available |

Note: No studies reporting the synergistic or antagonistic interactions of this compound with other antiviral agents were identified in the reviewed literature.

Mechanisms of Antiviral Resistance

Characterization of Viral Mutations (e.g., K65R, L74V, Y115F, M184V) Associated with Abacavir (B1662851) Resistance in In Vitro Studies

Extensive in vitro studies have been crucial in identifying the genetic basis of resistance to the parent compound, abacavir. These studies have consistently selected for a specific set of mutations in the HIV-1 reverse transcriptase (RT) enzyme. The primary mutations associated with abacavir resistance are K65R, L74V, Y115F, and M184V. smolecule.commdpi.comsynthinkchemicals.com The selection of these mutations can occur individually or, more commonly, in combination, leading to varying levels of resistance.

The M184V mutation is frequently the first to be selected and is considered a cornerstone for the development of higher-level resistance to abacavir. mdpi.comeijppr.com While M184V alone confers low-level resistance to abacavir, its presence often precedes the accumulation of other mutations. lcms.cz The L74V mutation is also commonly selected and contributes to reduced susceptibility. smolecule.com The K65R mutation, while selected less frequently, is significant as it can confer broader cross-resistance to other nucleoside reverse transcriptase inhibitors (NRTIs). lcms.cz The Y115F mutation is also associated with abacavir resistance, often appearing in combination with other key mutations. smolecule.com

It is important to note that "Descyclopropyl Abacavir" is recognized primarily as a transformation product and impurity of abacavir. synthinkchemicals.comresearchgate.netmdpi.com As such, dedicated in vitro resistance studies focusing solely on this compound and its specific impact on the selection of these viral mutations are not available in the current body of scientific literature. The characterization of these mutations has been established through research on the parent compound, abacavir.

| Mutation | Frequency of Selection with Abacavir | Impact on Abacavir Susceptibility | Notes |

| M184V/I | High | Low-level resistance alone, cornerstone for higher resistance. eijppr.comlcms.cz | Often the first mutation to emerge. mdpi.com |

| L74V/I | Frequent | Contributes to reduced susceptibility. mdpi.com | Selection can be reduced by concurrent zidovudine (B1683550) use. |

| K65R | Infrequent | Confers broad phenotypic cross-resistance. lcms.cz | Selection is less common with abacavir compared to other NRTIs. |

| Y115F | Uncommon | Contributes to resistance, often in combination. smolecule.com | Rarely observed as a single mutation. smolecule.com |

Biochemical and Structural Analysis of Resistant HIV Reverse Transcriptase Variants

Biochemical analyses have provided critical insights into the molecular mechanisms by which mutations in HIV-1 reverse transcriptase confer resistance to abacavir. The active form of abacavir, carbovir (B1146969) triphosphate (CBV-TP), acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), and terminates the growing DNA chain upon incorporation.

The M184V mutation, located at the catalytic site of the reverse transcriptase, is a primary mechanism of resistance. Structural and biochemical studies have shown that the change from methionine to valine at position 184 sterically hinders the incorporation of CBV-TP, thereby allowing the enzyme to discriminate more effectively between the drug and the natural dGTP substrate. This discrimination is the basis for the reduced susceptibility to abacavir.

The K65R mutation confers resistance through a different, yet complementary, mechanism. Structural studies of the K65R mutant RT have shown that the arginine at position 65 can form a rigid platform with the neighboring R72 residue. This structural change is thought to enhance the enzyme's ability to discriminate against NRTIs like abacavir.

While these analyses have been performed extensively on abacavir and its active triphosphate form, there is a lack of specific biochemical or structural studies focusing on the interaction between this compound and resistant HIV-1 RT variants. As a transformation product, its direct role and interaction with the enzyme's active site have not been a primary focus of research. The understanding of the structural basis of resistance is therefore extrapolated from studies of the parent compound.

Cross-Resistance Profiles of Abacavir Analogues against Drug-Resistant Viral Strains

The mutations selected by abacavir can lead to complex patterns of cross-resistance to other nucleoside reverse transcriptase inhibitors (NRTIs). The specific profile of cross-resistance is highly dependent on the particular combination of mutations present in the HIV-1 reverse transcriptase.

The M184V mutation, while conferring resistance to lamivudine (B182088) and emtricitabine, only results in limited cross-resistance to other NRTIs when present alone. lcms.cz However, when M184V is present with other abacavir-selected mutations, the cross-resistance profile is broadened. For instance:

M184V + K65R: This combination leads to cross-resistance between abacavir, tenofovir, didanosine, and lamivudine.

M184V + L74V: This combination results in cross-resistance between abacavir, didanosine, and lamivudine. mdpi.com

M184V + Y115F: This combination confers cross-resistance between abacavir and lamivudine.

Conversely, some abacavir-associated mutations can increase susceptibility to other NRTIs. For example, the M184V and L74V mutations have been shown to increase susceptibility to tenofovir. The presence of thymidine (B127349) analogue mutations (TAMs), which are selected by drugs like zidovudine and stavudine, can also reduce the activity of abacavir.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Profiling and Quantification

Chromatography is a cornerstone for separating and quantifying Descyclopropyl Abacavir (B1662851) from the parent drug and other related compounds. lcms.cz High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UHPLC) are powerful tools employed for this purpose, offering high resolution and sensitivity. nih.gov

The development of stability-indicating HPLC methods is critical for resolving Descyclopropyl Abacavir from Abacavir and other potential impurities and degradants. eijppr.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their specificity, linearity, accuracy, precision, and robustness. eijppr.comscispace.com

One such method successfully separated Abacavir, Lamivudine (B182088), Zidovudine (B1683550), and seven potential impurities, including this compound. eijppr.com The method demonstrated specificity through forced degradation studies, where the peak for this compound was well-resolved from the main drug peaks and other degradants. eijppr.com The validation of this method included spiking sample solutions with a standard of this compound to confirm the method's accuracy, with recovery values falling within acceptable limits. eijppr.com

Improving separation efficiency is a constant goal in method development. The transition from HPLC columns with larger particles (e.g., 3.5 µm) to those with smaller particles (e.g., 2.5 µm) has been shown to significantly enhance performance. In an analysis of Abacavir related compounds, switching to an eXtended Performance (XP) 2.5 µm column resulted in a 31% increase in peak capacity and a 28% improvement in resolution between closely eluting compounds, which aids in more accurate quantification of impurities like this compound. waters.com

Table 1: Example HPLC Method Parameters for the Analysis of Abacavir and Related Substances This table is a composite of findings from multiple sources.

| Parameter | Details | Source(s) |

| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5.0 µm | eijppr.com |

| Mobile Phase A | Ammonium dihydrogen phosphate (B84403) and Diammonium hydrogen phosphate buffer, pH 3.9 | eijppr.com |

| Mobile Phase B | Methanol (B129727) | eijppr.com |

| Elution | Gradient | eijppr.com |

| Flow Rate | 1.0 mL/min | eijppr.com |

| Detection | UV at 270 nm | eijppr.comresearchgate.net |

| Column Temperature | 50°C | eijppr.com |

| Run Time | 90 minutes | eijppr.com |

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior sensitivity and selectivity for identifying and quantifying low-level impurities. mdpi.com This technique is particularly valuable for analyzing transformation products like this compound that may be present in complex matrices. mdpi.com

A study on the photocatalytic transformation of Abacavir utilized an LC-MS system to identify and monitor the evolution of this compound, which was labeled as TP-247. mdpi.com The method employed a C18 column and a gradient elution with a mobile phase consisting of formic acid in water and methanol. Detection was achieved using an electrospray ionization (ESI) source in positive ionization mode, monitoring for the precursor molecular ion [M+H]⁺. mdpi.com This allowed for the specific detection of Abacavir (m/z 287) and this compound (m/z 247). mdpi.com The developed method reported a limit of detection (LOD) of 35 ng/mL and a limit of quantification (LOQ) of 100 ng/mL for the analytes. mdpi.com

Table 2: UHPLC-MS/MS Method Parameters for this compound This table is based on research findings from the specified source.

| Parameter | Details | Source(s) |

| System | LC-MS with ESI source | mdpi.com |

| Column | C18, 150 x 4.6 mm, 3.5 µm | mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |

| Mobile Phase B | Methanol | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Gradient Program | Started with 70% A, changed to 10% A at 6 min, returned to initial conditions at 7 min | mdpi.com |

| Detection Mode | Selected-Ion Monitoring (SIM), Positive Ionization | mdpi.com |

| Precursor Ion [M+H]⁺ | m/z 247 | mdpi.com |

| Column Temperature | 40°C | mdpi.com |

| Total Run Time | 20 minutes | mdpi.com |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Related Substances

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of compounds. d-nb.info Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose. frontiersin.org

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₁H₁₄N₆O, and accurate mass of 246.1229. lgcstandards.com In LC-MS analysis, it is identified by its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 247. mdpi.com Further analysis using tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting product ions to piece together the molecule's structure, confirming the loss of the cyclopropyl (B3062369) group from the Abacavir parent structure. lcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and the chemical environment of atoms within a molecule. frontiersin.org Although MS can suggest a structure, NMR is often required for unambiguous confirmation. Techniques like ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), would be used to definitively confirm the structure of this compound, ensuring all proton and carbon signals are assigned and consistent with the proposed structure lacking the cyclopropylamino group. d-nb.infofrontiersin.org

Application of Reference Standards for Analytical Research

Reference standards are highly purified compounds that serve as a benchmark for analytical measurements. lgcstandards.comsynzeal.com The use of a qualified this compound reference standard is essential for reliable analytical research and quality control. eijppr.comsynzeal.com It is officially recognized as Abacavir EP Impurity C in the European Pharmacopoeia and Abacavir Related Compound A in the United States Pharmacopeia. lgcstandards.comsynzeal.com

In practice, reference standards for this compound are used for several critical applications:

Peak Identification: In chromatographic methods like HPLC, the retention time of a peak in a sample is compared to the retention time of the certified reference standard to confirm its identity. eijppr.com

Method Validation: As part of method validation, the reference standard is used to determine key parameters such as accuracy, precision, linearity, and specificity. eijppr.comscispace.com For instance, accuracy is often assessed by spiking a sample with a known amount of the reference standard and measuring the percent recovery. eijppr.com

Quantification: The reference standard is used to prepare calibration curves to accurately quantify the amount of this compound present in a drug substance or product. scispace.com

The availability of well-characterized reference standards from suppliers is crucial for laboratories performing method development, validation, and routine quality control testing of Abacavir. lgcstandards.comsynzeal.com

Q & A

Q. What methodologies are effective for quantifying Descyclopropyl Abacavir (TP-247) during Abacavir degradation processes?

this compound is a primary transformation product of Abacavir under advanced oxidation processes (AOPs). To quantify its presence:

- Use high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection for precise separation and identification .

- Employ multi-way chemometric models (e.g., PARAFAC or MCR-ALS) to analyze second- or third-order fluorescence data generated during UV-induced degradation experiments .

- Monitor time-dependent concentration profiles, noting that TP-247 peaks at 30 minutes and requires prolonged irradiation (>60 minutes) for significant degradation .

Q. How can this compound be identified and characterized as a pharmaceutical impurity?

- Utilize reference standards (e.g., Abacavir Sulphate USP RC-A) for calibration and cross-validation in analytical assays .

- Apply mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural identity, leveraging molecular formulas (e.g., C14H18N6O, MW 286.34) and impurity-specific CAS numbers (e.g., 783292-37-5) .

- Follow International Council for Harmonisation (ICH) guidelines for impurity profiling, ensuring limits align with regulatory thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics of this compound across varying AOP conditions?

- Conduct controlled experiments to isolate variables such as irradiation intensity, pH, and oxidant concentration , which influence TP-247's stability .

- Compare degradation profiles using kinetic modeling (e.g., pseudo-first-order kinetics) to identify rate-limiting steps.

- Address discrepancies by standardizing reaction matrices (e.g., aqueous vs. organic solvents) and validating analytical reproducibility across labs .

Q. What computational approaches are used to assess the toxicity of this compound?

- Perform in silico toxicity prediction using tools like QSAR (Quantitative Structure-Activity Relationship) models to evaluate mutagenic or carcinogenic potential .

- Cross-reference results with molecular docking studies to predict binding affinities for proteins linked to adverse effects (e.g., immune response proteins implicated in hypersensitivity reactions) .

- Validate predictions using in vitro assays (e.g., Ames test for genotoxicity) to confirm biological relevance .

Q. How can pharmacokinetic (PK) models integrate experimental data to study this compound’s metabolic fate?

- Leverage population PK modeling to analyze age- or formulation-dependent variability in pediatric populations, using prior Abacavir PK data as a baseline .

- Incorporate systems biology frameworks to map TP-247’s interaction with metabolic pathways (e.g., cytochrome P450 enzymes) and transport proteins .

- Validate models using sparse sampling strategies in clinical trials to reduce patient burden while maintaining statistical power .

Q. What structural analysis techniques predict this compound’s bioactivity?

- Use X-ray crystallography or cryo-EM to resolve its 3D structure and identify binding motifs with biological targets (e.g., HIV reverse transcriptase) .

- Apply molecular dynamics simulations to study conformational stability in physiological environments.

- Compare structural data with Abacavir’s known interactions to infer functional differences, such as reduced antiviral efficacy or off-target effects .

Q. How should conflicting evidence on transformation products’ toxicological impacts be assessed?

- Conduct systematic reviews or meta-analyses of epidemiological studies (e.g., D:A:D or SMART trials) to evaluate cardiovascular risks associated with Abacavir and its metabolites .

- Apply Bayesian statistical models to reconcile discrepancies in hazard ratios (e.g., myocardial infarction risk estimates ranging from 1.68 to 4.3) .

- Prioritize mechanistic studies to distinguish direct toxicity of TP-247 from confounding factors (e.g., oxidative stress induced by AOPs) .

Methodological Considerations

- Data Reproducibility : Standardize protocols for AOP experiments and impurity quantification to minimize inter-lab variability .

- Regulatory Alignment : Ensure analytical methods comply with ICH, USP, or EMA guidelines for pharmaceutical impurities .

- Interdisciplinary Collaboration : Combine experimental data (e.g., HPLC, MS) with computational models (e.g., QSAR, PK/PD) to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.